Welcome to the BenchChem Online Store!
molecular formula C14H9BrO3 B8484795 2-Bromo-7-methoxy-9H-xanthen-9-one

2-Bromo-7-methoxy-9H-xanthen-9-one

Cat. No. B8484795
M. Wt: 305.12 g/mol
InChI Key: ISLCWZKRUNWFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883782B2

Procedure details

2-Bromo-7-chloro-9H-xanthen-9-one (prepared as described in example 1 using 4-bromophenol and 2-bromo-5-chlorobenzoic acid) (12.78 g, 41 mmol) was treated with 100 ml of dry THF. The mixture was stirred for 10 min at room temperature and the resulting suspension was placed in water-ice bath for another 10 min. MeMgBr (23 ml, 70 mmol) (3M in THF) was added dropwise under argon using syringe. As addition progressed major amount of solid dissolved to form red solution. The mixture was stirred another 5 min at 0° C. then was removed from the bath and allowed to reach room temperature. The flask was recooled to 0° C. and ˜20 ml of saturated ammonium chloride solution was added dropwise slowly (CAREFUL: gas evolution!). The mixture was diluted with ether, organic layer was separated, washed with brine, dried and concentrated to afford an oil. The oil was dissolved in 100 ml of DCM, PPTS (0.2 g, 0.8 mmol) was added and the mixture was heated to reflux for 5 min and left overnight at room temperature. The precipitate was filtered and rinsed with ether, the filtrate was concentrated in vacuo and treated with hot methanol (˜30 ml) and allowed to crystallize at room temperature. The crystalline material was filtered off and dried in vacuo. These two batches gave 2-bromo-7-chloro-9-methylene-9H-xanthene (8.69 g, 68% yield). m/z=307.5 [M+H]+. Calc'd for C14H8BrClO: 307.5
Quantity
12.78 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
[Compound]
Name
water ice
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[O:12][C:11]3[C:6](=[CH:7]C(OC)=[CH:9][CH:10]=3)[C:5](=O)[C:4]=2[CH:3]=1.[CH2:19]1COCC1.C[Mg+].[Br-].[CH2:27]([Cl:29])Cl>CC1C=CC(S([O-])(=O)=O)=CC=1.C1C=C[NH+]=CC=1>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[O:12][C:11]3[C:6](=[CH:7][C:27]([Cl:29])=[CH:9][CH:10]=3)[C:5](=[CH2:19])[C:4]=2[CH:3]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
12.78 g
Type
reactant
Smiles
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)OC)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
23 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Four
Name
water ice
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Five
Name
Quantity
0.2 g
Type
catalyst
Smiles
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=[NH+]C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for another 10 min
Duration
10 min
ADDITION
Type
ADDITION
Details
As addition
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
to form red solution
STIRRING
Type
STIRRING
Details
The mixture was stirred another 5 min at 0° C.
Duration
5 min
CUSTOM
Type
CUSTOM
Details
then was removed from the bath
CUSTOM
Type
CUSTOM
Details
to reach room temperature
CUSTOM
Type
CUSTOM
Details
was recooled to 0° C.
ADDITION
Type
ADDITION
Details
˜20 ml of saturated ammonium chloride solution was added dropwise slowly (CAREFUL: gas evolution!)
ADDITION
Type
ADDITION
Details
The mixture was diluted with ether, organic layer
CUSTOM
Type
CUSTOM
Details
was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford an oil
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 min
Duration
5 min
WAIT
Type
WAIT
Details
left overnight at room temperature
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
rinsed with ether
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
treated with hot methanol (˜30 ml)
CUSTOM
Type
CUSTOM
Details
to crystallize at room temperature
FILTRATION
Type
FILTRATION
Details
The crystalline material was filtered off
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC=2C(C3=CC(=CC=C3OC2C=C1)Cl)=C
Measurements
Type Value Analysis
AMOUNT: MASS 8.69 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.